molecular formula C29H25NO7 B6524834 N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide CAS No. 929490-27-7

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B6524834
CAS No.: 929490-27-7
M. Wt: 499.5 g/mol
InChI Key: JHAKYYMHSJJNBD-UHFFFAOYSA-N
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Description

This compound features a benzofuran scaffold substituted at position 2 with a 5,7-dimethylcoumarin moiety and at position 3 with a 3,4,5-trimethoxybenzamide group. The trimethoxybenzamide group contributes to electronic and steric properties, which are critical for molecular interactions in biological systems .

Properties

IUPAC Name

N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO7/c1-15-10-16(2)25-19(14-24(31)36-21(25)11-15)27-26(18-8-6-7-9-20(18)37-27)30-29(32)17-12-22(33-3)28(35-5)23(13-17)34-4/h6-14H,1-5H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAKYYMHSJJNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

(a) Coumarin-Substituted Analogues
  • N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide (RN 919740-29-7): Differs by a 6-ethyl substituent on the coumarin instead of 5,7-dimethyl.
  • N-[2-(6,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide :
    Positional isomerism (6,7-dimethyl vs. 5,7-dimethyl) may affect π-π stacking interactions and metabolic stability due to differences in electron distribution .
(b) Non-Coumarin Analogues
  • N-(3-(3-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2a): Replaces the coumarin-benzofuran system with a propen-2-yl linker and chlorophenylamino group.
  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide :
    Simplified structure lacking the benzofuran-coumarin framework. The bromine atom may improve halogen bonding in target proteins but reduces structural complexity .

Physicochemical Properties

Compound Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound Not reported Expected C=O (1660–1680 cm⁻¹), aromatic C-H (3070 cm⁻¹), and OCH₃ (2830–2940 cm⁻¹)
N-(4-Bromophenyl)-3,4,5-TMB* Not reported N-H stretch (3278 cm⁻¹), C=O (1667 cm⁻¹), C-O (1232 cm⁻¹)
Compound 2a (Chlorophenyl derivative) 248–250 NH (3278 cm⁻¹), C=O (1667 cm⁻¹), Cl-C aromatic (770 cm⁻¹)
Compound 4a (Hydroxybenzoyl derivative) 241–243 NH (3209 cm⁻¹), C=O (1638 cm⁻¹), OH (3278 cm⁻¹)

*TMB = Trimethoxybenzamide

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